gw5074

Catalog No.
S548761
CAS No.
220904-83-6
M.F
C15H8Br2INO2
M. Wt
520.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gw5074

CAS Number

220904-83-6

Product Name

gw5074

IUPAC Name

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one

Molecular Formula

C15H8Br2INO2

Molecular Weight

520.94 g/mol

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-

InChI Key

LMXYVLFTZRPNRV-KMKOMSMNSA-N

SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Solubility

Soluble in DMSO, not in water

Synonyms

5-iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone, GW 5074, GW-5074, GW5074

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Isomeric SMILES

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2

Description

The exact mass of the compound 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone is 518.79665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Currently Available Information:

  • Chemical Databases

    The compound can be found in chemical databases like the Comparative Toxicogenomics Database ([CTD])(). However, these entries typically focus on physical properties and safety information, not specific research applications.

  • Commercial Availability

    One supplier lists this compound as available for purchase ([FroggaBio]), but there is no description of its uses.

GW5074 is a selective and potent inhibitor of the C-Raf kinase, with a reported IC50 value of approximately 9 nM. This compound is notable for its ability to interfere with the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are critical components in various signaling pathways related to cell growth and proliferation. GW5074 is classified as an indolone derivative and has been primarily studied for its potential applications in cancer therapy, particularly in targeting colorectal cancer and pancreatic cancer cells .

Typical for indolone derivatives. While specific synthetic pathways may vary, a general approach includes:

  • Formation of Indolone Core: Starting from appropriate aniline and ketone precursors, an indolone structure is formed through cyclization.
  • Functionalization: Subsequent steps involve introducing substituents that enhance the selectivity and potency towards C-Raf kinase.
  • Purification: The final product is typically purified through recrystallization or chromatography techniques to ensure high purity suitable for biological assays.

Details on specific synthetic routes can be found in specialized literature on organic synthesis .

The biological activity of GW5074 has been extensively studied, particularly its synergistic effects when combined with other chemotherapeutic agents like sorafenib. In colorectal cancer cell lines, GW5074 has been shown to enhance the cytotoxic effects of sorafenib by reducing its effective dosage significantly. This combination therapy not only increases apoptosis rates but also disrupts mitochondrial functions, leading to enhanced production of reactive oxygen species (ROS) in treated cells . Additionally, GW5074 has demonstrated efficacy in inhibiting polyamine uptake in pancreatic cancer cells, further highlighting its potential as a therapeutic agent .

GW5074's primary applications lie within cancer therapeutics, particularly as a C-Raf inhibitor. Its ability to potentiate the effects of other chemotherapeutic agents makes it a candidate for combination therapies aimed at overcoming drug resistance in cancers such as colorectal and pancreatic tumors. Additionally, its role in inhibiting polyamine transport suggests potential applications in other malignancies where polyamines are implicated .

Interaction studies have revealed that GW5074 can significantly enhance the efficacy of existing treatments like sorafenib by acting synergistically to induce apoptosis and inhibit tumor growth. The combination index calculations indicate that GW5074 reduces the required doses of sorafenib while maintaining or enhancing therapeutic effects. This synergistic relationship is primarily mediated through alterations in mitochondrial dynamics and ROS generation . Furthermore, studies suggest that GW5074 may interact with other signaling pathways, including those involving phosphatidylinositol 3-kinase/Akt, further broadening its potential therapeutic applications .

Several compounds share structural or functional similarities with GW5074. Below is a comparison highlighting their unique aspects:

Compound NameMechanism of ActionIC50 (nM)Unique Features
SorafenibMulti-kinase inhibitor (including B-Raf)~17-31Targets multiple pathways including VEGFR
PP2Src family kinase inhibitor~30Primarily targets Src kinases involved in cell signaling
PLX4032B-Raf inhibitor~0.5Specifically targets B-Raf mutations common in melanoma
VemurafenibB-Raf inhibitor~0.1Highly selective for mutated B-Raf proteins

GW5074's specificity for C-Raf distinguishes it from these compounds, which may target broader or different aspects of the MAPK pathway or other signaling cascades .

Purity

>98%

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

520.79460 g/mol

Monoisotopic Mass

518.79665 g/mol

Heavy Atom Count

21

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B7W8RS1GG2

Other CAS

220904-83-6

Wikipedia

GW5074

Dates

Modify: 2023-08-15
1: Suenkel B, Fischer F, Steegborn C. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074. Bioorg Med Chem Lett. 2013 Jan 1;23(1):143-6. doi: 10.1016/j.bmcl.2012.10.136. Epub 2012 Nov 12. PubMed PMID: 23195732.
2: Li J, Fan Y, Zhang YN, Sun DJ, Fu SB, Ma L, Jiang LH, Cui C, Ding HF, Yang J. The Raf-1 inhibitor GW5074 and the ERK1/2 pathway inhibitor U0126 ameliorate PC12 cells apoptosis induced by 6-hydroxydopamine. Pharmazie. 2012 Aug;67(8):718-24. PubMed PMID: 22957439.
3: Lei Y, Cao YX, Xu CB, Zhang Y. The Raf-1 inhibitor GW5074 and dexamethasone suppress sidestream smoke-induced airway hyperresponsiveness in mice. Respir Res. 2008 Nov 3;9:71. doi: 10.1186/1465-9921-9-71. PubMed PMID: 18976506; PubMed Central PMCID: PMC2599896.
4: Chen HM, Wang L, D'Mello SR. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074. J Neurochem. 2008 May;105(4):1300-12. doi: 10.1111/j.1471-4159.2008.05226.x. Epub 2008 Jan 10. PubMed PMID: 18194435.
5: Yue X, Varga EV, Stropova D, Vanderah TW, Yamamura HI, Roeske WR. Chronic morphine-mediated adenylyl cyclase superactivation is attenuated by the Raf-1 inhibitor, GW5074. Eur J Pharmacol. 2006 Jul 1;540(1-3):57-9. Epub 2006 May 3. PubMed PMID: 16750187.
6: Chin PC, Liu L, Morrison BE, Siddiq A, Ratan RR, Bottiglieri T, D'Mello SR. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. J Neurochem. 2004 Aug;90(3):595-608. PubMed PMID: 15255937.

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